(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine
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Overview
Description
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfone group and an azetidine ring.
Mechanism of Action
The mechanism of action of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is its potential as a therapeutic agent for treating inflammation and cancer. Additionally, it has shown promising results as a photoresponsive material, which can be used in the development of advanced materials. However, one of the limitations of using (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to explore its potential as a photoresponsive material and its applications in the development of advanced materials. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carbaldehyde with ethylmagnesium bromide to form furan-2-methanol. The second step involves the reaction of furan-2-methanol with sulfur trioxide to form furan-2-sulfonic acid. The third step involves the reaction of furan-2-sulfonic acid with N-phenyl-1,2-ethylenediamine to form (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine. The final step involves the reaction of (E)-3-((furan-2-ylmethyl)sulfonyl)-1-phenylaziridine with styrene oxide to form (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine.
Scientific Research Applications
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as a therapeutic agent in treating cancer. Studies have shown that (E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a photoresponsive material, which can be used in the development of advanced materials.
properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-23(19,13-15-7-4-9-22-15)16-11-17(12-16)24(20,21)10-8-14-5-2-1-3-6-14/h1-10,16H,11-13H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSOQAHVTVABM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((furan-2-ylmethyl)sulfonyl)-1-(styrylsulfonyl)azetidine |
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